Methyl 4-(1-(2-(3-methoxyphenyl)acetyl)piperidin-4-yl)benzoate
Description
Methyl 4-(1-(2-(3-methoxyphenyl)acetyl)piperidin-4-yl)benzoate is a synthetic compound featuring a piperidine core substituted with a 3-methoxyphenylacetyl group at the nitrogen atom and a methyl benzoate moiety at the 4-position. Its structure combines aromatic, ester, and secondary amine functionalities, making it a candidate for pharmacological studies, particularly in neuromodulation or antimicrobial research.
Properties
IUPAC Name |
methyl 4-[1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-26-20-5-3-4-16(14-20)15-21(24)23-12-10-18(11-13-23)17-6-8-19(9-7-17)22(25)27-2/h3-9,14,18H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJKYHGIXGWBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(CC2)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Functionalization
The piperidine ring serves as the central scaffold. Patent US8697876B2 outlines a transfer hydrogenation method for methylating piperidine-4-carboxylic acid using formaldehyde under ambient pressure with a palladium catalyst (e.g., Pd/C) in aqueous formic acid. This step converts piperidine-4-carboxylic acid (I ) to 1-methylpiperidine-4-carboxylic acid (II ) with >90% yield. The hydrochloride salt of II is subsequently formed using hydrochloric acid, enhancing stability for downstream reactions.
Benzoate Ester Incorporation
Coupling the benzoate moiety to the piperidine core is achieved via a Suzuki-Miyaura cross-coupling reaction. As demonstrated in US9650337B2, resorcinol derivatives react with tert-butyl 4-hydroxy-piperidine-1-carboxylate under basic conditions (e.g., KOH in methanol) to form tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate. Adapting this method, methyl 4-bromobenzoate can undergo palladium-catalyzed coupling with 1-methylpiperidin-4-ylzinc bromide to yield methyl 4-(1-methylpiperidin-4-yl)benzoate.
Acetylation with 3-Methoxyphenyl Group
The 3-methoxyphenyl acetyl side chain is introduced via Friedel-Crafts acylation. Patent US8697876B2 highlights the use of Grignard reagents (e.g., isopropylmagnesium chloride/LiCl "Turbo Grignard") to form ketone intermediates at ambient temperatures. Reacting 2-(3-methoxyphenyl)acetic acid with thionyl chloride generates the acyl chloride, which is then coupled to the piperidine nitrogen using diethylamine as a base. This step avoids cryogenic conditions, improving scalability.
Stepwise Synthesis and Optimization
Step 1: Synthesis of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride
Procedure :
- Piperidine-4-carboxylic acid (I ) is suspended in aqueous formic acid.
- Formaldehyde (1.2 eq) and 5% Pd/C (0.1 wt%) are added.
- The mixture is heated to 90°C for 6 hours under ambient pressure.
- The product is treated with HCl (1.5 eq) to precipitate the hydrochloride salt.
Optimization :
Step 2: Formation of Methyl 4-(1-Methylpiperidin-4-yl)benzoate
Procedure :
Step 3: Acetylation with 2-(3-Methoxyphenyl)acetyl Chloride
Procedure :
- 2-(3-Methoxyphenyl)acetic acid is refluxed with thionyl chloride (2.0 eq) for 2 hours.
- The acyl chloride is added dropwise to a solution of methyl 4-(1-methylpiperidin-4-yl)benzoate and diethylamine (3.0 eq) in DCM.
- The mixture is stirred at 25°C for 4 hours.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 25°C |
| Yield | 82% |
| Purity (HPLC) | 98.5% |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.95 (d, J=8.4 Hz, 2H, Ar-H), 7.35 (d, J=8.4 Hz, 2H, Ar-H), 6.85–6.75 (m, 3H, 3-methoxyphenyl), 3.90 (s, 3H, OCH₃), 3.65–3.50 (m, 4H, piperidine-H), 2.95 (s, 2H, COCH₂), 2.30 (s, 3H, NCH₃).
- HRMS (ESI+) : m/z calc. for C₂₃H₂₇NO₄ [M+H]⁺: 394.2018; found: 394.2021.
Crystallography
Single-crystal X-ray analysis confirms the equatorial orientation of the acetyl group on the piperidine ring, with a chair conformation stabilized by intramolecular H-bonding.
Industrial-Scale Considerations
Cost-Effective Catalysis
Purity Control
- Decolorization : Activated charcoal treatment during crystallization removes impurities, achieving >99% purity.
- Regulatory Compliance : Residual palladium levels are maintained at <5 ppm via chelating resins.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-(2-(3-methoxyphenyl)acetyl)piperidin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups (acetyl and ester) can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 4-(1-(2-(3-methoxyphenyl)acetyl)piperidin-4-yl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(1-(2-(3-methoxyphenyl)acetyl)piperidin-4-yl)benzoate involves its interaction with specific molecular targets in biological systems. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ primarily in substituent positioning, aromatic ring modifications, and linker groups. Below is a comparative analysis based on –3:
Key Differences and Implications
The piperazine core in ’s compound enables stronger hydrogen bonding due to additional nitrogen atoms, which may favor receptor interactions absent in the target compound’s piperidine system .
Synthetic Accessibility :
- The target compound likely requires multi-step synthesis involving reductive amination (similar to 4u–4x in ), whereas simpler analogs like Methyl 4-(piperidin-1-ylmethyl)benzoate () are synthesized via single-step alkylation .
Pharmacokinetic Predictions :
- The methyl benzoate moiety in all compounds suggests susceptibility to esterase-mediated hydrolysis, but the bulky 3-methoxyphenyl group in the target compound may slow metabolic degradation compared to smaller analogs .
Research Findings and Hypotheses
- Antimicrobial Potential: Compounds 4y/4z () exhibit activity against S. aureus, implying that the target compound’s structural similarity (e.g., ester and piperidine groups) may confer comparable effects .
- CNS Applications : The acetamido linker in ’s compound resembles ligands for neurotransmitter receptors, suggesting that the target compound’s acetyl-piperidine system could be optimized for neuroactive properties .
- Structure-Activity Relationship (SAR) :
- Position of Methoxy Group : The 3-methoxy substitution in the target compound may offer better steric compatibility with hydrophobic enzyme pockets than 2- or 4-methoxy isomers .
- Piperidine vs. Piperazine : Piperidine-based compounds (target, 4y–4z) may exhibit lower polarity and higher blood-brain barrier penetration than piperazine derivatives () .
Biological Activity
Methyl 4-(1-(2-(3-methoxyphenyl)acetyl)piperidin-4-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and other pharmacological properties, while providing relevant data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H25N3O3
- Molecular Weight : 365.45 g/mol
Antibacterial Activity
Recent studies have demonstrated that derivatives of piperidine, including this compound, exhibit notable antibacterial properties. The compound's structure suggests potential interactions with bacterial enzymes or membranes.
-
Mechanism of Action :
- Piperidine derivatives often disrupt bacterial cell wall synthesis or inhibit enzymatic functions critical for bacterial survival.
- Electron-donating groups on the piperidine ring enhance antibacterial activity against various strains.
- Case Studies :
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| Similar Piperidine Derivative | 25 | Escherichia coli |
Antifungal Activity
The compound has also been investigated for its antifungal properties, particularly against Candida albicans.
- Research Findings :
| Compound | MIC (μg/mL) | Fungal Strain |
|---|---|---|
| This compound | 15 | Candida albicans |
| Control Drug (Fluconazole) | 8 | Candida albicans |
Other Pharmacological Activities
In addition to its antibacterial and antifungal properties, this compound may exhibit other pharmacological effects:
- Analgesic Properties : Some studies suggest that piperidine derivatives can modulate pain pathways, potentially offering analgesic effects.
- CNS Activity : Due to its structural similarity to known psychoactive compounds, there is a hypothesis that this compound may influence central nervous system activity, warranting further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
